molecular formula C12H9NO4S2 B7737538 (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid

(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid

Cat. No.: B7737538
M. Wt: 295.3 g/mol
InChI Key: SMEMQHZTCUTEAK-WEVVVXLNSA-N
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Description

(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid is a chemical compound based on the rhodanine-3-acetic acid (RAA) scaffold, a privileged structure in medicinal chemistry known for yielding derivatives with significant biological potential . This particular benzylidene derivative is of high interest in antibacterial and antifungal research, especially for overcoming the limitations in treating drug-resistant pathogens . Rhodanine-3-acetic acid derivatives have demonstrated a notable ability to inhibit the growth of a broad panel of Gram-positive and Gram-negative bacteria and fungi, with some analogues showing superior potency compared to standard antibiotics like ampicillin and streptomycin . The mechanism of action for this class of compounds is multifaceted and may involve the inhibition of key microbial enzymes. Research on closely related compounds indicates potential targets such as Mur ligases, which are essential for bacterial cell wall synthesis, and other bacterial enzymes including gyrase B and deoxyxylulose 5-phosphate reductoisomerase . Furthermore, some rhodanine derivatives have shown promising activity against challenging methicillin-resistant Staphylococcus aureus (MRSA) strains and a capacity to inhibit biofilm formation, a major virulence factor that contributes to chronic infections and antibiotic resistance . This compound is intended for research applications only, providing a valuable tool for scientists developing novel antimicrobial agents to combat the growing threat of multidrug-resistant microorganisms.

Properties

IUPAC Name

2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S2/c14-8-3-1-2-7(4-8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEMQHZTCUTEAK-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation as the Primary Pathway

The most widely reported method for synthesizing this compound involves a Knoevenagel condensation between rhodanine-3-acetic acid derivatives and 3-hydroxybenzaldehyde. This reaction forms the critical 5-arylidene moiety essential for biological activity.

General Procedure :

  • Reactants : Rhodanine-3-acetic acid (or its ester) and 3-hydroxybenzaldehyde.

  • Catalyst : Anhydrous sodium acetate or piperidine in glacial acetic acid.

  • Conditions : Reflux at 80–100°C for 6–21 hours under inert atmosphere.

Mechanistic Insight :
The reaction proceeds via deprotonation of the active methylene group in rhodanine-3-acetic acid, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the conjugated 5-(3-hydroxybenzylidene) derivative.

Example Protocol (adapted from):

  • Step 1 : Combine rhodanine-3-acetic acid (1 mmol), 3-hydroxybenzaldehyde (1.2 mmol), and anhydrous sodium acetate (1 mmol) in glacial acetic acid (5 mL).

  • Step 2 : Reflux at 90°C for 12 hours.

  • Step 3 : Quench the reaction in ice-cold water, filter the precipitate, and recrystallize from ethanol (yield: 75–80%).

Alternative Pathways via Intermediate Alkylation

Patented methods describe a multi-step approach involving alkylation and cyclization:

  • Alkylation of Thiourea Derivatives :

    • React methyl chloroacetate with thiourea derivatives to form methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate.

  • Hydrolysis and Condensation :

    • Hydrolyze the ester to the carboxylic acid using sulfuric acid in acetic acid.

    • Perform Knoevenagel condensation with 3-hydroxybenzaldehyde under acidic conditions.

Key Advantages :

  • Higher purity due to controlled intermediate isolation.

  • Scalability for industrial production.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

ParameterOptimal ConditionImpact on Yield/PuritySource
Catalyst Sodium acetateEnhances condensation rate
Solvent Glacial acetic acidFacilitates dehydration
Temperature 90°CBalances reaction speed/selectivity
Reaction Time 12–18 hoursMaximizes conversion

Challenges and Solutions :

  • Byproduct Formation : Prolonged heating may degrade the 3-hydroxybenzylidene group. Mitigated by inert atmosphere (N₂/Ar).

  • Low Solubility : Ethanol/water mixtures improve recrystallization efficiency.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals (≥95% by HPLC).

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) for challenging separations.

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 7.2–7.5 ppm (aromatic protons from benzylidene).

    • δ 10.2 ppm (broad singlet, -OH group).

    • δ 4.3 ppm (methylene from acetic acid moiety).

  • IR : Peaks at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Industrial-Scale Production Considerations

Process Intensification Strategies

  • Continuous Flow Reactors : Reduce reaction time to 2–4 hours via enhanced heat/mass transfer.

  • Solvent Recovery Systems : Distillation units for acetic acid recycling (90% recovery).

Quality Control Metrics

ParameterSpecificationMethod
Purity ≥98%HPLC (C18 column)
Residual Solvent <500 ppm (acetic acid)GC-FID
Heavy Metals <10 ppmICP-MS

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Knoevenagel (AcOH) 75–8095–98ModerateHigh
Alkylation-Hydrolysis 60–7090–95HighModerate

Trade-offs :

  • The Knoevenagel route offers superior yield and purity but requires stringent temperature control.

  • Alkylation-hydrolysis is more scalable but involves costlier intermediates .

Chemical Reactions Analysis

(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that they can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. Thiazolidine derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and liver cancer. The proposed mechanism includes the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Effects

Preclinical studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis.

Antioxidant Activity

The antioxidant capacity of thiazolidine derivatives is another area of interest. This compound may help mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases.

Case Studies

StudyFindings
Antimicrobial Activity A study evaluated the effectiveness of (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at low concentrations.
Cytotoxicity Against Cancer Cells Research demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity .
Anti-inflammatory Mechanism In vitro assays revealed that the compound reduced TNF-alpha levels in macrophages, suggesting its potential use in managing inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves a Knoevenagel condensation reaction between appropriate aldehydes and thiazolidine derivatives. Variations in substituents can lead to compounds with enhanced biological activity or selectivity for specific targets.

Mechanism of Action

The mechanism of action of (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Thiazolidinone derivatives with structural modifications at the 5-arylidene, 4-oxo, or 3-acetic acid positions exhibit varied biological and physicochemical properties. Below is a detailed comparison:

Structural Analogs and Substitution Effects
Compound Name Key Substituent(s) Biological Activity/Application Key Findings References
[3] : [5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid 4-Fluorobenzylidene Antifungal, Enzyme Inhibition Enhanced lipophilicity compared to 3-hydroxy analog; moderate antifungal activity against Candida albicans.
[4] : Compound 17b (3,4-bis(benzyloxy)benzylidene) 3,4-Bis(benzyloxy)benzylidene Antifungal High antifungal potency (MIC = 1.56 µg/mL against Aspergillus fumigatus) due to bulky substituents.
[5] : (5Z)-5-(Pyridin-2-ylmethylene) derivative Pyridin-2-ylmethylene Antifungal Broad-spectrum antifungal activity (MIC = 0.78 µg/mL) attributed to nitrogen heterocycle.
[15] : {(5Z)-5-[(5-Phenyl-2-thienyl)methylene] analog Thienyl-phenylmethylene Cytotoxicity IC₅₀ = 8.2 µM against leukemia cells; improved π-π stacking for DNA intercalation.
[16] : Anthrax Lethal Factor Protease Inhibitor III 5-(2-Chloro-5-trifluoromethylphenyl)furanyl Protease Inhibition IC₅₀ = 0.4 µM; chloro and trifluoromethyl groups enhance enzyme binding.

Key Structural Insights :

  • Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃) increase lipophilicity and membrane permeability, enhancing cytotoxicity and enzyme inhibition .
  • Hydroxy Groups (e.g., 3-hydroxybenzylidene) improve water solubility and hydrogen-bonding interactions, favoring antifungal activity but reducing cell permeability .
  • Heterocyclic Substituents (e.g., pyridinyl, thienyl) introduce π-π interactions, critical for DNA intercalation or protein binding .
Physicochemical Properties
Compound Melting Point (°C) Solubility (Water) logP Notes References
Target Compound (3-hydroxybenzylidene) >250 Moderate 2.1 High crystallinity due to H-bonding.
: Benzo[1,3]dioxol analog >250 Low 3.8 Lipophilic; suitable for lipid membranes.
: Isopropylbenzylidene 92 High 1.5 Lower melting point enhances formulation flexibility.

Biological Activity

The compound (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management, antimicrobial properties, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies from various research findings.

Chemical Structure

The compound features a thiazolidine core structure with a hydroxylated benzylidene substituent and an acetic acid moiety. Its chemical structure can be represented as follows:

C12H11N1O3S\text{C}_{12}\text{H}_{11}\text{N}_1\text{O}_3\text{S}

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their insulin-sensitizing effects. Research has demonstrated that derivatives like the one in focus exhibit significant antidiabetic properties. In vitro studies have shown that these compounds can lower blood glucose levels effectively. For instance, a study involving various thiazolidinedione derivatives indicated that certain compounds exhibited hypoglycemic activity comparable to standard medications like pioglitazone and rosiglitazone.

Table 1: Antidiabetic Activity of Thiazolidinedione Derivatives

CompoundBlood Glucose Reduction (%)Reference
Pioglitazone30%
Rosiglitazone28%
This compound32%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazolidinedione derivatives possess significant antibacterial and antifungal activities. One notable study tested various derivatives against a panel of bacterial strains and fungi, revealing that some compounds inhibited the growth of Candida species effectively.

Table 2: Antimicrobial Activity Against Fungal Strains

CompoundFungal StrainInhibition Zone (mm)Reference
Control (Fluconazole)Candida albicans20
This compoundCandida glabrata18

Anticancer Activity

Recent studies have indicated that thiazolidinedione derivatives may also exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells through various signaling pathways. For example, compounds similar to the one discussed have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 3: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µM)Reference
Irinotecan (Control)MCF-715
This compoundMCF-712

The biological activity of this compound can be attributed to several mechanisms:

  • Insulin Sensitization : Enhances glucose uptake in peripheral tissues.
  • Antimicrobial Action : Disrupts cell wall synthesis in bacteria and fungi.
  • Apoptotic Induction : Triggers programmed cell death in malignant cells through intrinsic and extrinsic pathways.

Case Studies

A notable case study involved the administration of thiazolidinedione derivatives in diabetic rat models, which demonstrated significant reductions in fasting blood glucose levels compared to controls. The study highlighted the potential for developing new therapeutic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid?

  • Methodological Answer : The compound is synthesized via a Knoevenagel condensation reaction. A typical procedure involves refluxing (4-oxo-2-thioxothiazolidin-3-yl)acetic acid with 3-hydroxybenzaldehyde in glacial acetic acid, using sodium acetate as a base (4:1 molar ratio of NaOAc to aldehyde). The reaction is monitored by TLC, and the product is precipitated by pouring the mixture into ice-water, followed by recrystallization from methanol. Key parameters include maintaining reflux temperature (100–110°C) for 4–5 hours and using anhydrous conditions to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and the thioxo group (δ ~180 ppm).
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch), ~1250 cm1^{-1} (C=S), and ~3200 cm1^{-1} (phenolic -OH).
  • Mass Spectrometry : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 335.2).
  • Elemental Analysis : To validate purity (>95%) .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7).
  • Anti-inflammatory Testing : COX-2 inhibition via ELISA.
  • Data interpretation requires normalization to controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Variation of Substituents : Replace the 3-hydroxybenzylidene group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) analogs.
  • Core Modifications : Compare thiazolidinone vs. rhodanine derivatives.
  • Assay Parallelism : Test modified analogs in the same biological models (e.g., consistent cell lines) to isolate substituent effects.
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinity to targets like PPAR-γ or bacterial enzymes .

Q. What strategies resolve contradictions in biological data (e.g., high cytotoxicity but low selectivity)?

  • Methodological Answer :

  • Dose-Response Refinement : Use narrower concentration ranges (e.g., 0.1–50 µM) to identify therapeutic windows.
  • Off-Target Profiling : Employ kinome-wide screening or proteomics to identify unintended interactions.
  • Formulation Adjustments : Encapsulate the compound in liposomes to enhance selectivity via targeted delivery .

Q. How can researchers investigate the metabolic stability of this compound?

  • Methodological Answer :

  • In Vitro Hepatic Models : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS.
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction.
  • Metabolite Identification : High-resolution MS/MS fragmentation to detect hydroxylated or conjugated metabolites .

Data Comparison Table: Structural Analogs and Biological Activities

Substituent Biological Activity Key Findings Reference
3-HydroxybenzylideneAntimicrobial, AnticancerMIC: 8 µg/mL (S. aureus); IC50_{50}: 12 µM (HepG2)
4-MethoxybenzylideneAnti-inflammatoryCOX-2 inhibition: 75% at 10 µM
4-NitrobenzylideneCytotoxic (low selectivity)IC50_{50}: 5 µM (MCF-7); SI: 2.1
Pyridine-2-ylmethyleneEnhanced solubility, moderate activityAqueous solubility: 1.2 mg/mL; IC50_{50}: 18 µM

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